Cas no 1261757-87-2 (3-Methoxy-2-(4-(trifluoromethyl)phenyl)pyridine-6-acetonitrile)

3-Methoxy-2-(4-(trifluoromethyl)phenyl)pyridine-6-acetonitrile is a specialized heterocyclic compound featuring a pyridine core substituted with a methoxy group, a trifluoromethylphenyl moiety, and an acetonitrile functional group. This structure imparts unique electronic and steric properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the acetonitrile moiety offers versatility for further derivatization. Its well-defined reactivity profile allows for precise modifications in drug discovery and material science applications. The compound is characterized by high purity and stability under standard conditions, ensuring consistent performance in synthetic workflows.
3-Methoxy-2-(4-(trifluoromethyl)phenyl)pyridine-6-acetonitrile structure
1261757-87-2 structure
Product Name:3-Methoxy-2-(4-(trifluoromethyl)phenyl)pyridine-6-acetonitrile
CAS No:1261757-87-2
MF:C15H11F3N2O
MW:292.255853891373
CID:4982620
Update Time:2025-11-01

3-Methoxy-2-(4-(trifluoromethyl)phenyl)pyridine-6-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-Methoxy-2-(4-(trifluoromethyl)phenyl)pyridine-6-acetonitrile
    • Inchi: 1S/C15H11F3N2O/c1-21-13-7-6-12(8-9-19)20-14(13)10-2-4-11(5-3-10)15(16,17)18/h2-7H,8H2,1H3
    • InChI Key: FLIKFEHTGIVYQO-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)C1C(=CC=C(CC#N)N=1)OC)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 382
  • XLogP3: 3.1
  • Topological Polar Surface Area: 45.9

3-Methoxy-2-(4-(trifluoromethyl)phenyl)pyridine-6-acetonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013009416-250mg
3-Methoxy-2-(4-(trifluoromethyl)phenyl)pyridine-6-acetonitrile
1261757-87-2 97%
250mg
499.20 USD 2021-06-25
Alichem
A013009416-500mg
3-Methoxy-2-(4-(trifluoromethyl)phenyl)pyridine-6-acetonitrile
1261757-87-2 97%
500mg
855.75 USD 2021-06-25
Alichem
A013009416-1g
3-Methoxy-2-(4-(trifluoromethyl)phenyl)pyridine-6-acetonitrile
1261757-87-2 97%
1g
1,519.80 USD 2021-06-25

Additional information on 3-Methoxy-2-(4-(trifluoromethyl)phenyl)pyridine-6-acetonitrile

Introduction to 3-Methoxy-2-(4-(trifluoromethyl)phenyl)pyridine-6-acetonitrile (CAS No. 1261757-87-2)

3-Methoxy-2-(4-(trifluoromethyl)phenyl)pyridine-6-acetonitrile is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. Its molecular structure, characterized by a pyridine core substituted with a methoxy group, a trifluoromethylphenyl moiety, and an acetonitrile functional group, endows it with unique chemical properties that make it a valuable intermediate in the synthesis of bioactive molecules. This compound, identified by its Chemical Abstracts Service (CAS) number 1261757-87-2, represents a confluence of structural features that are highly relevant to contemporary drug discovery efforts.

The structural motif of 3-Methoxy-2-(4-(trifluoromethyl)phenyl)pyridine-6-acetonitrile incorporates several key pharmacophoric elements. The pyridine ring is a ubiquitous scaffold in medicinal chemistry, frequently found in drugs targeting neurological disorders, cardiovascular diseases, and infections. The presence of the methoxy group at the 3-position introduces a hydrophobic character while potentially influencing metabolic stability and binding interactions. The 4-(trifluoromethyl)phenyl substituent enhances lipophilicity and can modulate receptor binding affinity, a strategy commonly employed in optimizing drug efficacy. Additionally, the acetonitrile group at the 6-position provides a polar moiety that can engage in hydrogen bonding or participate in solvation interactions, further tailoring the compound's pharmacokinetic profile.

In recent years, there has been burgeoning interest in compounds featuring fluorinated aromatic rings due to their ability to improve pharmacological properties such as metabolic stability and binding affinity. The trifluoromethyl group, in particular, is renowned for its ability to enhance binding interactions at protein targets by increasing lipophilicity and reducing ionization potential. This feature has been leveraged in the development of numerous marketed drugs, including antiviral agents and anticancer therapeutics. The incorporation of this moiety into 3-Methoxy-2-(4-(trifluoromethyl)phenyl)pyridine-6-acetonitrile suggests its potential utility in designing molecules with enhanced target engagement.

The synthesis of 3-Methoxy-2-(4-(trifluoromethyl)phenyl)pyridine-6-acetonitrile involves multi-step organic transformations that highlight the compound's synthetic accessibility while showcasing advanced synthetic methodologies. Key steps typically include palladium-catalyzed cross-coupling reactions to establish the pyridine-trifluoromethylphenyl linkage, followed by functional group transformations such as nitrile introduction and methoxylation. These synthetic strategies align with modern pharmaceutical manufacturing practices that emphasize efficiency, scalability, and green chemistry principles.

Current research endeavors are increasingly focused on developing innovative therapeutic agents for challenging medical conditions such as cancer and neurodegenerative diseases. The structural features of 3-Methoxy-2-(4-(trifluoromethyl)phenyl)pyridine-6-acetonitrile position it as a promising candidate for further exploration in these areas. For instance, its pyridine core is reminiscent of known bioactive scaffolds used in kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The trifluoromethylphenyl substituent may enhance binding to target proteins while minimizing off-target effects—a critical consideration in drug development.

Moreover, the compound's acetonitrile functionality could serve as a handle for further derivatization using techniques such as click chemistry or transition-metal-catalyzed reactions. These methods enable rapid construction of complex molecular architectures while maintaining high regioselectivity and yield—a desirable outcome in medicinal chemistry pipelines. Such synthetic versatility underscores the compound's potential utility not only as a building block but also as a lead compound for subsequent optimization.

The pharmacological potential of 3-Methoxy-2-(4-(trifluoromethyl)phenyl)pyridine-6-acetonitrile is further illuminated by its structural analogy to known pharmacophores. For example, related pyridine derivatives have been investigated for their roles as antiviral agents due to their ability to disrupt viral replication cycles or inhibit key enzymes involved in pathogenesis. Similarly, trifluoromethyl-substituted aromatic compounds have demonstrated efficacy against bacterial infections by interfering with essential metabolic pathways. These precedents suggest that 3-Methoxy-2-(4-(trifluoromethyl)phenyl)pyridine-6-acetonitrile may exhibit similar biological activities when subjected to rigorous testing.

In conclusion,3-Methoxy-2-(4-(trifluoromethyl)phenyl)pyridine-6-acetonitrile (CAS No. 1261757-87-2) stands out as a structurally intriguing compound with significant pharmaceutical promise. Its combination of established pharmacophoric elements—such as the pyridine core, methoxy, trifluoromethyl, and acetonitrile groups—makes it an attractive candidate for further exploration in drug discovery programs targeting diverse therapeutic areas including oncology and neurology. Ongoing research into its biological activity and synthetic applications will continue to elucidate its potential contributions to modern medicine.

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